2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid
Overview
Description
“2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid” is a chemical compound that belongs to the class of aromatic heterocyclic compounds . It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a fluorophenyl group and a carboxylic acid group .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “this compound”, involves various methods . One such method involves the multi-component reaction of aldehydes, 1,3-cyclodiones, and 5-amino-1-phenyl-pyrazoles .Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrimidine ring, a fluorophenyl group, and a carboxylic acid group . The exact 3DScientific Research Applications
Medicinal Chemistry Applications
A study by Alam et al. (2010) focused on the synthesis and pharmacological evaluation of thiazolo[3,2-a]pyrimidine derivatives, using 4-fluoroaniline and ethylacetoacetate as starting materials. The research aimed at assessing the anti-inflammatory and antinociceptive activities through the rat paw edema method and thermal stimulus technique, respectively. It was found that certain compounds, including those involving 4-fluorophenyl, exhibited significant anti-inflammatory and antinociceptive activities with lower ulcerogenic activity and higher ALD50 values, indicating their potential for further pharmacological development (O. Alam, S. Khan, N. Siddiqui, W. Ahsan, 2010).
Synthetic Chemistry Applications
In another study, Schmitt et al. (2017) developed a new strategy using fluorinated acetoacetates and malononitrile, along with fluoroalkyl amino reagents (FARs), to synthesize novel pyrimidine scaffolds. This method provided efficient access to valuable building blocks for medicinal and agrochemical research, demonstrating the versatility and potential of incorporating 4-fluorophenyl groups into pyrimidine derivatives (Étienne Schmitt, B. Commare, A. Panossian, J. Vors, S. Pazenok, F. Leroux, 2017).
Pharmacological and Biological Activity
Seerden et al. (2014) explored the synthesis and structure-activity relationships of 4-(4'-fluorophenyl)imidazoles as selective kinase inhibitors, improving water solubility. This research highlighted the impact of incorporating a 4-fluorophenyl group into the imidazole structure on enhancing selectivity for specific kinases, such as p38α MAPK, CK1δ, and JAK2, offering insights into designing more effective therapeutic agents (J. Seerden, Gabriela Leusink-Ionescu, Titia E. Woudenberg-Vrenken, Bas Dros, G. Molema, J. Kamps, R. Kellogg, 2014).
Mechanism of Action
Target of Action
The compound belongs to the class of pyrimidines and fluorophenyl compounds. Pyrimidines are known to interact with various biological targets, including nucleic acids and enzymes involved in nucleotide metabolism . Fluorophenyl compounds are often used in medicinal chemistry due to their ability to form stable bonds with various biological targets .
Mode of Action
Fluorophenyl compounds can enhance the binding affinity, metabolic stability, and bioavailability of drugs .
Biochemical Pathways
Without specific information, it’s hard to determine the exact biochemical pathways this compound might affect. Given its structural features, it could potentially interfere with pathways involving nucleotide metabolism or pathways targeted by fluorophenyl compounds .
Pharmacokinetics
The pharmacokinetic properties of a compound depend on its chemical structure and the route of administration. Generally, fluorine in fluorophenyl compounds can enhance the metabolic stability and bioavailability of drugs .
Result of Action
The exact molecular and cellular effects of this compound are unknown without specific studies. Based on its structural features, it might interfere with nucleic acid synthesis or other cellular processes targeted by pyrimidines and fluorophenyl compounds .
Action Environment
The action of a compound can be influenced by various environmental factors such as pH, temperature, and the presence of other molecules. For instance, the activity of a compound can be affected by the pH of the environment, as it can influence the compound’s ionization state and, consequently, its interaction with biological targets .
Biochemical Analysis
Biochemical Properties
2-(4-Fluorophenyl)pyrimidine-4-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with enzymes such as cyclooxygenase-2 (COX-2), where it acts as an inhibitor . The interaction between this compound and COX-2 involves binding to the active site of the enzyme, thereby preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . Additionally, this compound may interact with other proteins and biomolecules involved in inflammatory pathways, further contributing to its anti-inflammatory properties.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. In cellular models, this compound has been observed to influence cell signaling pathways, particularly those related to inflammation and immune responses . By inhibiting COX-2, this compound reduces the production of pro-inflammatory prostaglandins, leading to decreased inflammation and pain . Furthermore, this compound may affect gene expression by modulating the activity of transcription factors involved in inflammatory responses, thereby altering the expression of genes encoding cytokines and other inflammatory mediators .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. The primary mechanism is the inhibition of COX-2 through competitive binding to the enzyme’s active site . This binding prevents the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . Additionally, this compound may exert its effects by modulating the activity of other enzymes and signaling molecules involved in inflammatory pathways . These interactions can lead to changes in gene expression and cellular metabolism, further contributing to the compound’s anti-inflammatory effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, may lead to gradual degradation and reduced efficacy . Long-term studies in vitro and in vivo have demonstrated that this compound maintains its anti-inflammatory effects over extended periods, although the magnitude of these effects may diminish with time due to potential degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces inflammation and pain without causing significant adverse effects . At higher doses, there may be threshold effects, where the compound’s efficacy plateaus, and toxic or adverse effects become more pronounced . These adverse effects may include gastrointestinal disturbances, liver toxicity, and renal impairment . Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily those related to its biotransformation and elimination from the body. The compound is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its conversion to more water-soluble metabolites for excretion . These metabolic pathways may involve oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that are excreted via the kidneys . The interaction of this compound with these enzymes can influence its metabolic flux and the levels of metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is known to interact with membrane transporters, such as organic anion transporters, which facilitate its uptake into cells . Once inside the cells, this compound may bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments . The distribution of this compound within tissues is also influenced by its physicochemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with cytoplasmic enzymes and signaling molecules . Additionally, this compound may be targeted to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals . These localizations are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .
Properties
IUPAC Name |
2-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FN2O2/c12-8-3-1-7(2-4-8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOWMYSIYZWQFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CC(=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092300-73-6 | |
Record name | 2-(4-fluorophenyl)pyrimidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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